molecular formula C19H14FN5O B14931501 7-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14931501
M. Wt: 347.3 g/mol
InChI Key: LRIOCMWKTLEMMM-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a pyridyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:

    Cyclocondensation Reactions: This method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Nucleophilic Substitution Reactions:

    Amidation Reactions: The final step often involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

7-(4-Fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: It is used as a tool compound to study biological pathways and molecular targets, such as kinases and receptors.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may act as an inhibitor of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrimidine-5-carbonitrile Derivatives: These derivatives are known for their anticancer properties and are structurally related to the compound .

Uniqueness

7-(4-Fluorophenyl)-N-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the fluorophenyl and pyridyl groups, which confer distinct physicochemical properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14FN5O/c1-12-2-7-17(22-11-12)23-19(26)15-10-18-21-9-8-16(25(18)24-15)13-3-5-14(20)6-4-13/h2-11H,1H3,(H,22,23,26)

InChI Key

LRIOCMWKTLEMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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